molecular formula C25H16FN3O2 B3441318 N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide

Cat. No.: B3441318
M. Wt: 409.4 g/mol
InChI Key: HDXZLKRSRDXHQC-UHFFFAOYSA-N
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Description

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide is an organic compound belonging to the class of 2,3-diphenylfurans These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of phenyl groups at the C5 and C6 positions. The final step involves the coupling of the furo[2,3-d]pyrimidine derivative with 4-fluorobenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)glycine
  • (5,6-diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid
  • 5,6-diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-d]pyrimidin-4-amine

Uniqueness

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide is unique due to the presence of the 4-fluorobenzamide moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific research applications where fluorinated derivatives are desired.

Properties

IUPAC Name

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O2/c26-19-13-11-18(12-14-19)24(30)29-23-21-20(16-7-3-1-4-8-16)22(17-9-5-2-6-10-17)31-25(21)28-15-27-23/h1-15H,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXZLKRSRDXHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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